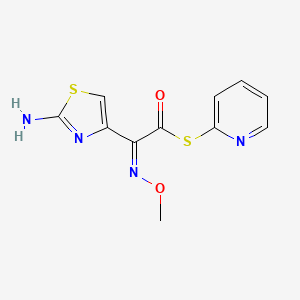
Rifamycin B, N-(4-morpholinyl)amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rifamycin B, N-(4-morpholinyl)amide is a derivative of rifamycin B, a member of the ansamycin family of antibiotics. This compound is known for its antibacterial properties and is primarily used in the treatment of bacterial infections, particularly those caused by Mycobacterium tuberculosis. This compound is synthesized through modifications of the natural product rifamycin B, which is produced by the bacterium Amycolatopsis mediterranei.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Rifamycin B, N-(4-morpholinyl)amide typically involves the modification of rifamycin B. One common method includes the reaction of rifamycin B with morpholine under specific conditions to introduce the morpholinyl group. This reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and yield. For example, a continuous flow synthesis starting from rifamycin S and tert-butylamine has been studied in a microreactor, resulting in a 67% overall yield . This method reduces the use of expensive reagents and improves the overall efficiency of the process.
化学反应分析
Types of Reactions: Rifamycin B, N-(4-morpholinyl)amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its antibacterial properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced antibacterial activity. For instance, the oxidation of rifamycin B can yield rifamycin S, which can then be further modified to produce rifampicin, a well-known antibiotic .
科学研究应用
Rifamycin B, N-(4-morpholinyl)amide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of ansamycin antibiotics. In biology, it serves as a tool for investigating bacterial resistance mechanisms and the development of new antibacterial agents. In medicine, this compound is used in the treatment of tuberculosis and other bacterial infections. Additionally, it has industrial applications in the production of antibiotics and other pharmaceutical compounds .
作用机制
The mechanism of action of Rifamycin B, N-(4-morpholinyl)amide involves the inhibition of bacterial RNA synthesis. This is achieved through the strong binding of the compound to the DNA-dependent RNA polymerase of prokaryotes, thereby preventing the transcription of bacterial DNA into RNA. This inhibition effectively halts bacterial growth and replication, making this compound a potent antibacterial agent .
相似化合物的比较
Rifamycin B, N-(4-morpholinyl)amide is unique among rifamycin derivatives due to its specific structural modifications. Similar compounds include rifampicin, rifabutin, rifapentine, and rifaximin. These compounds share a common mechanism of action but differ in their pharmacokinetic properties and spectrum of activity. For example, rifampicin is widely used in the treatment of tuberculosis, while rifaximin is primarily used for treating traveler’s diarrhea .
Conclusion
This compound is a valuable compound in the field of antibacterial research and treatment. Its unique structure and potent mechanism of action make it an essential tool for combating bacterial infections and advancing scientific research.
属性
CAS 编号 |
13929-38-9 |
|---|---|
分子式 |
C43H57N3O14 |
分子量 |
839.9 g/mol |
IUPAC 名称 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-(morpholin-4-ylamino)-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H57N3O14/c1-21-11-10-12-22(2)42(54)44-28-19-30(57-20-31(48)45-46-14-17-56-18-15-46)32-33(38(28)52)37(51)26(6)40-34(32)41(53)43(8,60-40)58-16-13-29(55-9)23(3)39(59-27(7)47)25(5)36(50)24(4)35(21)49/h10-13,16,19,21,23-25,29,35-36,39,49-52H,14-15,17-18,20H2,1-9H3,(H,44,54)(H,45,48)/b11-10+,16-13+,22-12-/t21-,23+,24+,25+,29-,35-,36+,39+,43-/m0/s1 |
InChI 键 |
ZGRPZDSOGQCHPK-BZUIVQGESA-N |
手性 SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NN5CCOCC5)/C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NN5CCOCC5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


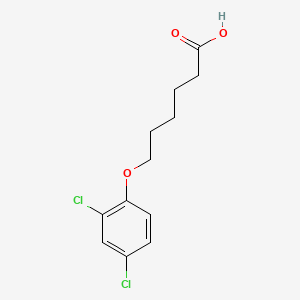
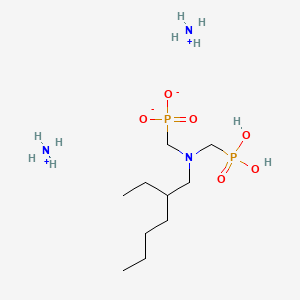
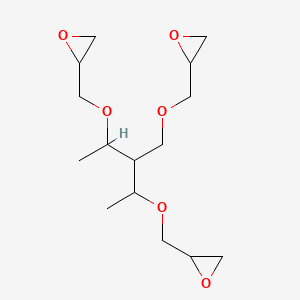
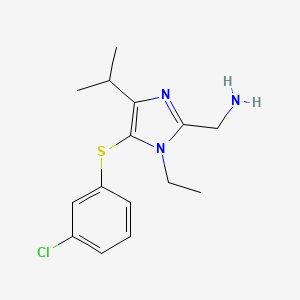



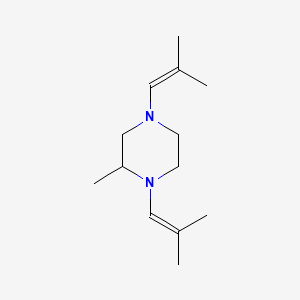
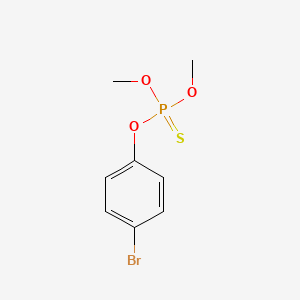
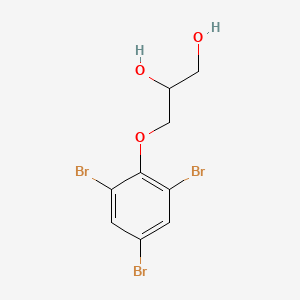
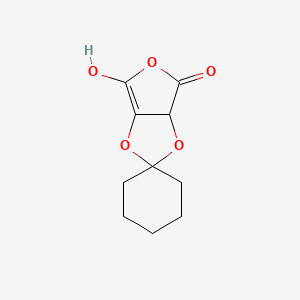
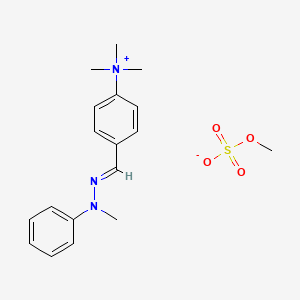
![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)
